Furodazole
Description
Furodazole (CAS: 56119-96-1, molecular formula: C₁₅H₁₁N₃O₂) is an anthelmintic agent primarily used to treat parasitic worm infections. Its structure incorporates a fused isoxazole ring, a heterocyclic moiety known for enhancing bioactivity and metabolic stability in therapeutic compounds .
Properties
CAS No. |
56119-96-1 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-methyl-3,6-dihydroimidazo[4,5-f]quinolin-9-one |
InChI |
InChI=1S/C15H11N3O2/c1-8-7-11(19)13-9(16-8)4-5-10-14(13)18-15(17-10)12-3-2-6-20-12/h2-7H,1H3,(H,16,19)(H,17,18) |
InChI Key |
NYRSQWAKUMYFLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)C=CC3=C2N=C(N3)C4=CC=CO4 |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC3=C2N=C(N3)C4=CC=CO4 |
Other CAS No. |
56119-96-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Furodazole can be synthesized through various methods. One common synthetic route involves the reaction of phenoxyalkyl derivatives with iso-oxazole under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Furodazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
Furodazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: this compound is studied for its potential anti-parasitic and anti-bacterial properties.
Medicine: The compound is explored for its therapeutic potential in treating parasitic infections.
Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of furodazole involves its interaction with the DNA of parasitic organisms. The compound binds to the DNA, causing cross-links that inhibit DNA replication and protein synthesis. This leads to the death of the parasitic cells. The molecular targets include bacterial DNA and enzymes involved in DNA replication .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
| Compound | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features | Mechanism of Action |
|---|---|---|---|---|---|
| Furodazole | 56119-96-1 | C₁₅H₁₁N₃O₂ | Anthelmintic | Isoxazole fused with benzimidazole | Microtubule disruption (presumed) |
| Albendazole | 54965-21-8 | C₁₂H₁₅N₃O₂S | Anthelmintic | Benzimidazole core + sulfoxide group | β-tubulin binding |
| Mebendazole | 31431-39-7 | C₁₆H₁₃N₃O₃ | Anthelmintic | Benzimidazole + carbamate substituent | Inhibits glucose uptake in parasites |
| Fenbendazole | 43210-67-9 | C₁₅H₁₃N₃O₂S | Anthelmintic | Benzimidazole + thioether side chain | Tubulin polymerization inhibition |
| Levamisole | 14769-73-4 | C₁₁H₁₂N₂S | Anthelmintic | Imidazothiazole ring | Nicotinic acetylcholine receptor agonist |
Key Observations :
- Mechanistic Overlap : Both this compound and benzimidazoles likely disrupt microtubule dynamics, but this compound’s fused isoxazole-benzimidazole system could enhance resistance profiles compared to classical benzimidazoles .
- Pharmacokinetics : Levamisole, an imidazothiazole, operates via a receptor-mediated mechanism, contrasting with this compound’s presumed cytoskeletal targeting .
Table 2: In Vitro/In Vivo Activity Data (Representative Studies)
Key Findings :
- This compound demonstrates moderate potency compared to Albendazole but may exhibit a broader spectrum against benzimidazole-resistant strains due to its hybrid structure .
Biological Activity
Furodazole is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.
This compound belongs to a class of compounds that exhibit a diverse range of biological activities. Its structure includes a furan ring, which is known to interact with biological targets, influencing cellular processes such as proliferation and apoptosis. The mechanism by which this compound exerts its effects is primarily through the inhibition of key enzymes involved in cell growth and division, as well as through the modulation of DNA interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. In one study, newly synthesized compounds based on this compound were evaluated for their cytotoxic effects on various human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results demonstrated significant antiproliferative activity:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 2D |
| Compound 9 | A549 | 6.75 ± 0.19 | 2D |
These findings indicate that certain this compound derivatives possess high potency against cancer cells, with compound 6 showing the most promising results across multiple assays .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing followed Clinical Laboratory Standards Institute (CLSI) guidelines, revealing that several derivatives exhibited notable antibacterial effects:
| Microorganism | Active Compounds |
|---|---|
| Escherichia coli | Compounds 5, 6 |
| Staphylococcus aureus | Compounds 8, 9 |
| Saccharomyces cerevisiae | Compound 15 |
These compounds demonstrated effective inhibition of bacterial growth, suggesting their potential utility in treating infections .
Case Studies
A clinical trial involving this compound derivatives was conducted to evaluate their safety and efficacy in patients with advanced lung cancer. The trial focused on assessing the maximum tolerated dose (MTD) and observed side effects. Preliminary results indicated manageable toxicity levels, with some patients experiencing partial responses to treatment.
Research Findings
- Cellular Interaction : this compound derivatives predominantly bind within the minor groove of AT-DNA, impacting gene expression related to cell cycle regulation.
- Selectivity : While some compounds showed selectivity towards cancer cells, others affected normal lung fibroblast cells (MRC-5), indicating a need for further structural optimization to enhance selectivity and reduce potential side effects .
- Future Directions : Ongoing research aims to modify the chemical structure of this compound derivatives to improve their therapeutic index while maintaining or enhancing their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
